Acetylpyruvate

Beschreibung

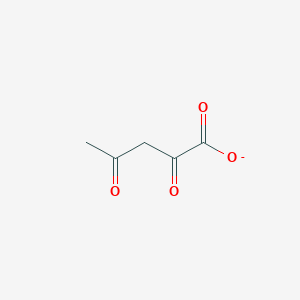

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5O4- |

|---|---|

Molekulargewicht |

129.09 g/mol |

IUPAC-Name |

2,4-dioxopentanoate |

InChI |

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9)/p-1 |

InChI-Schlüssel |

UNRQTHVKJQUDDF-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)C(=O)[O-] |

Kanonische SMILES |

CC(=O)CC(=O)C(=O)[O-] |

Synonyme |

acetopyruvate acetylpyruvic acid |

Herkunft des Produkts |

United States |

Synthesis and Chemical Derivatization of Acetylpyruvate

Laboratory Synthetic Methodologies for Acetylpyruvate

The creation of this compound and its esters in a laboratory setting is fundamental for their application in further research. Methodologies have been developed to produce both unlabeled and isotopically labeled versions of these compounds.

Preparation of Alkyl this compound Esters

A primary method for synthesizing alkyl this compound esters is the Claisen condensation reaction. beilstein-journals.orgorgsyn.org This reaction typically involves the condensation of an oxalate (B1200264) ester, such as diethyl oxalate or dimethyl oxalate, with acetone (B3395972). orgsyn.orgprepchem.comguidechem.com The choice of the oxalate ester determines the resulting alkyl group of the this compound ester.

For instance, ethyl this compound is prepared through the condensation of ethyl oxalate and acetone in the presence of a base like sodium ethoxide. orgsyn.org The reaction is often carried out in absolute ethanol. orgsyn.org Similarly, methyl this compound can be synthesized by condensing dimethyl oxalate with acetone. guidechem.com Another method for preparing ethyl this compound involves a microwave-assisted reaction between acetone and diethyl oxalate using sodium methoxide. google.com

The general reaction scheme is as follows:

Dialkyl Oxalate + Acetone → Alkyl this compound + Alcohol

These synthetic routes provide reliable access to various alkyl this compound esters, which serve as versatile starting materials for the synthesis of more complex molecules, including heterocyclic compounds. thieme-connect.comresearchgate.netresearchgate.netresearchgate.net

Synthesis of Isotopically Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. The synthesis of isotopically labeled this compound, particularly with stable isotopes like ¹³C, is crucial for such studies. nih.govsymeres.comresearchgate.net

One approach to synthesizing ¹³C-labeled this compound involves using a labeled precursor, such as ¹³C-labeled sodium acetate (B1210297). sioc-journal.cn This labeled acetate can be converted into ¹³C-labeled acetoacetate, which can then be used in subsequent reactions to produce the desired labeled this compound. sioc-journal.cn Another strategy involves the use of labeled pyruvate (B1213749) itself. For example, 3-¹³C-pyruvate can be used in cell-free protein synthesis systems to produce proteins with ¹³C-labeled methyl groups in certain amino acids. nih.gov

The synthesis of deuterated and ¹³C-labeled vinyl pyruvate, a precursor for hyperpolarized pyruvate used in metabolic imaging, has been achieved through a palladium-catalyzed method. d-nb.info While not directly this compound, this highlights the advanced synthetic chemistry employed to create labeled analogues of related keto acids for research. d-nb.info Biological systems can also be harnessed to produce labeled compounds. For example, yeast can be cultured with stable isotope-labeled nutrients to produce a variety of labeled metabolites, including acyl-CoAs, which are structurally related to this compound. nih.gov

These synthetic strategies provide researchers with the necessary tools to investigate metabolic pathways and the roles of key intermediates like this compound.

Advanced Chemical Derivatization Strategies for Research Probes

The chemical modification of this compound allows for the creation of specialized probes to study biological processes. These probes can be designed for spectroscopic analysis or to interact with and inhibit specific enzymes.

Functionalization for Spectroscopic and Mechanistic Probes

Spectroscopic probes are essential for studying the structure and dynamics of biological molecules. nih.govnih.gov By attaching a spectroscopic label to a molecule like this compound, researchers can monitor its interactions with other molecules, such as enzymes.

Functionalization strategies often involve introducing groups that have specific spectroscopic properties, like fluorescence or spin labels. nih.gov For example, a fluorescent group could be attached to this compound to create a probe that changes its fluorescence properties upon binding to an enzyme. This can provide information about the binding event and the local environment of the binding site.

The derivatization can be designed to be site-specific, allowing for the labeling of particular positions on the molecule. nih.gov This is crucial for obtaining precise information about molecular interactions. While specific examples of functionalized this compound for spectroscopic probes are not detailed in the provided context, the general principles of designing such probes are well-established in the field of chemical biology.

Derivatization for Enzyme Interaction and Inhibition Studies

Derivatives of this compound can be synthesized to act as enzyme inhibitors, which are molecules that bind to an enzyme and reduce its activity. wikipedia.org Studying enzyme inhibition can provide valuable insights into the enzyme's mechanism and can be a starting point for drug development. nih.govnih.gov

This compound itself is a substrate for this compound hydrolase. researchgate.net Derivatives of this compound can be designed to bind to the active site of this or other enzymes. These derivatives may act as competitive inhibitors, where they compete with the natural substrate for binding to the active site. researchgate.net For example, pyruvate, oxalacetate (B90230), and oxalate have been shown to be competitive inhibitors of this compound hydrolase. researchgate.net

The synthesis of various derivatives allows for the exploration of structure-activity relationships, helping to identify the key molecular features required for effective enzyme inhibition. nih.govnih.gov By systematically modifying the structure of this compound, researchers can develop more potent and selective inhibitors. These studies are fundamental to understanding enzyme function and for the rational design of new therapeutic agents.

Biochemical Pathways and Metabolic Roles of Acetylpyruvate

Biosynthetic Routes to Acetylpyruvate in Biological Systems

The generation of this compound in biological systems occurs through specific enzymatic reactions, primarily as part of catabolic pathways for aromatic compounds.

Formation from Condensation of Acetyl-CoA and Pyruvate (B1213749)

While this compound can be chemically synthesized, its direct formation from the condensation of acetyl-CoA and pyruvate is a recognized reaction in certain metabolic contexts. ontosight.ai The enzyme complex pyruvate dehydrogenase, for instance, links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. wikipedia.orglibretexts.org This acetyl-CoA can then serve as a precursor for various biosynthetic and catabolic pathways. lumenlearning.com

Intermediacy in Aromatic Compound Catabolism

This compound is a well-established intermediate in the microbial degradation of aromatic compounds. modelseed.orgmdpi.com This process is a key component of the carbon cycle, enabling microorganisms to utilize complex organic molecules as a source of carbon and energy. nih.gov

The degradation of orcinol (B57675) (3,5-dihydroxytoluene) by bacteria, particularly species of Pseudomonas putida, prominently features this compound as a key intermediate. mendeley.comnih.govethz.ch The catabolic pathway involves the initial hydroxylation of orcinol to 2,3,5-trihydroxytoluene (B1206936). mendeley.comnih.gov This is followed by ring cleavage, which ultimately yields this compound and acetate (B1210297). mendeley.comnih.gov The this compound is then further metabolized to provide carbon for central metabolic pathways. nih.gov This pathway is inducible, meaning the enzymes involved are synthesized in the presence of orcinol. mendeley.comnih.gov Research has shown that cell extracts from orcinol-grown P. putida can catalyze the formation of pyruvate and acetate from orcinol, 2,3,5-trihydroxytoluene, and this compound, confirming its role as an intermediate. nih.govnih.gov

Beyond orcinol, this compound is an intermediate in the breakdown of other resorcinolic compounds in bacteria. nih.govnih.gov For instance, the catabolism of resorcinol (B1680541) in P. putida also proceeds via this compound. nih.gov

In mammals, the precise role and origin of this compound are less defined, though its existence has been known for some time. nih.govresearchgate.net The human fumarylacetoacetate hydrolase (FAH) domain-containing protein 1 (FAHD1), a mitochondrial enzyme, has been identified as having acylpyruvase activity, capable of hydrolyzing this compound. researchgate.netnih.govresearchgate.net While fumarylacetoacetate hydrolase (FAH) is known for its role in tyrosine metabolism, FAHD1's ability to act on this compound suggests a potential, yet-to-be-fully-elucidated role in mammalian metabolism. nih.govnih.govresearchgate.netresearchgate.net It has been proposed that FAHD1 may also be involved in oxaloacetate decarboxylation. researchgate.net

Role in Orcinol Degradation Pathways in Microorganisms[10],

Catabolic Pathways of this compound

The primary catabolic fate of this compound is its enzymatic hydrolysis into simpler molecules that can readily enter central metabolism.

Enzymatic Hydrolysis of this compound to Acetate and Pyruvate

The key enzyme responsible for the breakdown of this compound is this compound hydrolase (EC 3.7.1.6), also known as 2,4-dioxopentanoate acetylhydrolase. ontosight.aiwikipedia.orgqmul.ac.uk This enzyme catalyzes the hydrolysis of this compound into acetate and pyruvate. ontosight.aiwikipedia.orgqmul.ac.uk

The reaction is as follows: This compound + H₂O ⇌ Acetate + Pyruvate wikipedia.org

This hydrolysis is a critical step in the metabolic pathways where this compound is an intermediate, ensuring the complete breakdown of the carbon skeleton derived from aromatic compounds. mendeley.comethz.ch

Research Findings on this compound Hydrolase:

Source and Purification: this compound hydrolase has been purified and characterized from Pseudomonas putida grown on orcinol. nih.govresearchgate.net The purification process can result in a significant increase in the enzyme's specific activity. rhea-db.org

Molecular Characteristics: The enzyme from P. putida is a monomer with a molecular weight of approximately 38,000 daltons. nih.govnih.govresearchgate.netresearchgate.net

Substrate Specificity: this compound hydrolase is highly specific for its substrate. nih.govqmul.ac.ukresearchgate.netexpasy.org It does not act on structurally similar compounds such as maleylpyruvate, fumarylpyruvate, acetoacetate, oxaloacetate, or acetylacetone. nih.govresearchgate.net

Kinetics and Inhibition: The enzyme exhibits Michaelis-Menten kinetics with an apparent Km for this compound of 0.1 mM in P. putida. nih.govresearchgate.net It is competitively inhibited by pyruvate, oxaloacetate, and oxalate (B1200264). nih.govresearchgate.netrhea-db.org

Cofactors and pH Optimum: The activity of this compound hydrolase from P. putida is enhanced by several divalent cations, including Mg²⁺, Mn²⁺, Co²⁺, Ca²⁺, and Zn²⁺, while Cu²⁺ is inhibitory. nih.govresearchgate.net The enzyme has a sharp pH optimum at 7.4. nih.govresearchgate.net

Mammalian Homolog: In humans, the mitochondrial enzyme FAHD1 has been shown to possess this compound hydrolase activity. researchgate.netnih.gov It requires Mg²⁺ for maximal activity and specific amino acid residues (Asp-102 and Arg-106) are crucial for its catalytic function. nih.gov The Km value for this compound with purified FAHD1 was determined to be 4.6 μM. researchgate.net

Integration into Central Carbon Metabolism

This compound is a metabolic intermediate that is integrated into the core energy-producing pathways of the cell following its enzymatic cleavage. The enzyme this compound hydrolase (EC 3.7.1.6) catalyzes the hydrolysis of this compound into two key metabolites: acetate and pyruvate. ontosight.aiwikipedia.orgqmul.ac.uk This reaction serves as a direct bridge between specialized catabolic pathways, such as the degradation of resorcinylic compounds in bacteria, and the central carbon metabolism that is fundamental to nearly all forms of life. nih.govresearchgate.netnih.gov The products of this hydrolysis are readily assimilated into glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. ontosight.ai

The breakdown products of this compound, namely pyruvate and acetate (which is converted to acetyl-CoA), exert significant regulatory influence on the key enzymatic steps of glycolysis and gluconeogenesis, ensuring that the metabolic flux is directed according to the cell's energetic needs. vedantu.commetwarebio.com These pathways are reciprocally regulated to prevent wasteful, simultaneous operation. metwarebio.comnih.gov

High concentrations of acetyl-CoA, derived from both acetate and the further oxidation of pyruvate, serve as a critical allosteric signal indicating an energy-replete state. libretexts.org This signal activates pyruvate carboxylase, the enzyme that catalyzes the first committed step of gluconeogenesis, converting pyruvate to oxaloacetate. vedantu.comlibretexts.org Concurrently, acetyl-CoA inhibits the pyruvate dehydrogenase complex, which curtails the entry of pyruvate into the TCA cycle, and also inhibits pyruvate kinase, a key regulatory enzyme in the final step of glycolysis. vedantu.comjackwestin.com

Furthermore, an accumulation of citrate (B86180), the first product of the TCA cycle resulting from the condensation of acetyl-CoA and oxaloacetate, also acts as a key regulator. Citrate inhibits phosphofructokinase-1, the main control point of glycolysis, while activating fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. vedantu.comjackwestin.com

Table 1: Regulation of Key Glycolytic and Gluconeogenic Enzymes by this compound-Derived Metabolites

| Pathway | Enzyme | Regulatory Metabolite (from this compound) | Effect | Citation |

| Glycolysis | Pyruvate Kinase | Acetyl-CoA | Inhibition | vedantu.com |

| Glycolysis | Phosphofructokinase-1 | Citrate (via Acetyl-CoA) | Inhibition | vedantu.comjackwestin.com |

| Glycolysis | Pyruvate Dehydrogenase Complex | Acetyl-CoA | Inhibition | vedantu.comjackwestin.comcreative-proteomics.com |

| Gluconeogenesis | Pyruvate Carboxylase | Acetyl-CoA | Activation | vedantu.comlibretexts.org |

| Gluconeogenesis | Fructose-1,6-bisphosphatase | Citrate (via Acetyl-CoA) | Activation | jackwestin.com |

The integration of this compound into cellular energy metabolism is most directly observed through the entry of its degradation products into the tricarboxylic acid (TCA) cycle. ontosight.ai Pyruvate, one of the two products, stands at a metabolic crossroads. nih.gov In aerobic conditions, pyruvate is transported into the mitochondria and undergoes oxidative decarboxylation by the pyruvate dehydrogenase complex to form acetyl-CoA, NADH, and CO2. nih.govlibretexts.orgopenstax.org

Acetate, the other product of this compound hydrolysis, is also converted into acetyl-CoA. ontosight.aivedantu.com This acetyl-CoA, whether derived from pyruvate or acetate, serves as the primary fuel for the TCA cycle. libretexts.orgkhanacademy.org It enters the cycle by condensing with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate, a reaction catalyzed by citrate synthase. creative-proteomics.comkhanacademy.org Through a series of eight enzymatic reactions, the acetyl group is completely oxidized to two molecules of carbon dioxide, generating a substantial amount of reducing equivalents (NADH and FADH2) that are subsequently used in oxidative phosphorylation to produce ATP. khanacademy.orgmetwarebio.com

Table 2: Entry of this compound Hydrolysis Products into Central Metabolism

| Hydrolysis Product | Converted To | Subsequent Metabolic Pathway | Citation |

| Pyruvate | Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | libretexts.orgkhanacademy.org |

| Acetate | Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | ontosight.aivedantu.com |

Linkages to Glycolysis and Gluconeogenesis Regulation

Metabolic Regulation and Flux Control Influenced by this compound Levels

The metabolic flux through pathways involving this compound is controlled by the activity of this compound hydrolase. ontosight.ai Research on this enzyme, particularly from Pseudomonas putida, has revealed specific regulatory mechanisms. nih.govresearchgate.net The enzyme's activity is enhanced by several divalent cations, including Mg2+ and Mn2+, but is inhibited by others, such as Cu2+. nih.govresearchgate.net

Of significant regulatory importance is the competitive inhibition of this compound hydrolase by key metabolites of central metabolism. nih.govresearchgate.net Pyruvate, one of the enzyme's own products, acts as a competitive inhibitor. nih.govresearchgate.net This establishes a direct product feedback inhibition loop: as pyruvate accumulates, the breakdown of this compound is slowed. Oxaloacetate, a crucial TCA cycle intermediate, and oxalate are also competitive inhibitors. nih.govresearchgate.net This feedback mechanism allows the cell to modulate the influx of carbon from this compound in response to the status of the TCA cycle. If the cycle is saturated (indicated by high levels of intermediates like oxaloacetate), the degradation of this compound is downregulated.

Table 3: Competitive Inhibitors of this compound Hydrolase from Pseudomonas putida

| Inhibitor | Type of Inhibition | Ki (Inhibitor Constant) | Citation |

| Pyruvate | Competitive | 6.0 mM | nih.govresearchgate.net |

| Oxaloacetate | Competitive | 4.5 mM | nih.govresearchgate.net |

| Oxalate | Competitive | 0.45 mM | nih.govresearchgate.net |

Enzymatic Interactions and Mechanistic Studies of Acetylpyruvate

Acetylpyruvate Hydrolase (EC 3.7.1.6)

This compound hydrolase is an enzyme that plays a crucial role in the metabolic pathways of certain bacteria and has homologs in eukaryotes, including humans. It catalyzes the hydrolysis of this compound into acetate (B1210297) and pyruvate (B1213749). This section delves into the molecular classification, catalytic mechanism, substrate specificity, and kinetics of this enzyme.

This compound hydrolase is classified under the Enzyme Commission (EC) number 3.7.1.6. wikipedia.orgqmul.ac.uk This classification places it within the hydrolase family, specifically those that act on carbon-carbon bonds in ketonic substances. wikipedia.orgexpasy.org The systematic name for this enzyme is 2,4-dioxopentanoate acetylhydrolase. wikipedia.orgqmul.ac.uk

In humans, the protein with this enzymatic activity is known as Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1). nih.govresearchgate.netgenecards.org While it shares structural homology with fumarylacetoacetate hydrolase (FAH), FAHD1 has been identified as a mitochondrial acylpyruvase. nih.govresearchgate.netresearchgate.net It is also referred to as oxaloacetate tautomerase FAHD1 due to its ability to convert enol-oxaloacetate to the keto form. genecards.orguniprot.org The gene encoding this protein is FAHD1. genecards.org

The hydrolysis of this compound by this compound hydrolase involves the cleavage of a carbon-carbon bond to yield acetate and pyruvate. wikipedia.orgebi.ac.uk The reaction is: this compound + H₂O ⇌ acetate + pyruvate. wikipedia.org

The catalytic mechanisms of hydrolases, particularly those in the α/β hydrolase fold superfamily, often involve a catalytic triad (B1167595) of amino acid residues. mdpi.comunipd.it A common mechanism begins with a proton transfer from a nucleophilic residue (like serine or cysteine) to a nearby histidine. researchgate.netescholarship.orgchalmers.se This deprotonated residue then initiates a nucleophilic attack on a carbonyl carbon of the substrate, leading to a tetrahedral intermediate. researchgate.netescholarship.orgmdpi.com In the context of this compound hydrolase, a water molecule, activated by an active site residue, likely performs a nucleophilic attack on a carbonyl carbon of this compound. mdpi.comresearchgate.net This is followed by proton transfer steps to facilitate the cleavage of the C-C bond.

For human FAHD1, studies have identified specific amino acids as crucial for its catalytic activity. Asp-102 and Arg-106 are conserved residues that have been shown to be important for the hydrolysis of this compound. nih.govresearchgate.net Mutation of these residues significantly reduces the enzyme's activity. nih.gov The active sites of α/β hydrolases typically feature a catalytic triad, often consisting of a nucleophile (serine, cysteine, or aspartate), a histidine, and a catalytic acid (aspartate or glutamate). mdpi.com In acylpeptide hydrolase, for instance, His-707 and Ser-587 have been identified as active site residues. nih.gov The environment created by charged amino acids in the vicinity of the active site is critical for substrate binding and catalysis. researchgate.net Divalent cations, particularly Mg²⁺, are often required for maximal enzyme activity, suggesting a role in substrate binding or stabilization of intermediates. nih.govuniprot.orgnih.gov

This compound hydrolase from Pseudomonas putida exhibits high specificity for this compound. qmul.ac.ukresearchgate.netnih.govexpasy.org It does not show activity towards structurally related compounds such as maleylpyruvate, fumarylpyruvate, acetoacetate, oxaloacetate, and acetylacetone. qmul.ac.ukresearchgate.netnih.govexpasy.org

Human FAHD1, however, demonstrates a broader substrate profile, with the ability to hydrolyze both this compound and fumarylpyruvate. nih.govresearchgate.netuniprot.org Its activity is significantly lower with methylacetopyruvate and acetylacetone, and it shows no activity towards acetoacetyl-CoA. researchgate.netuniprot.org The substrate's structure in aqueous solution, particularly the enol form, appears to be important for recognition and catalysis by the enzyme. nih.gov

The kinetic parameters of this compound hydrolase have been determined for the enzyme from different sources. For the enzyme from Pseudomonas putida, the apparent Michaelis constant (Kₘ) for this compound is 0.1 mM. nih.gov The human FAHD1 has a Kₘ value of 4.6 µM for this compound. nih.govresearchgate.net

The activity of this compound hydrolase can be influenced by various ions and molecules. Divalent cations such as Mg²⁺, Mn²⁺, Co²⁺, Ca²⁺, and Zn²⁺ have been shown to enhance the activity of the Pseudomonas putida enzyme, while Cu²⁺ is inhibitory. researchgate.netnih.gov For human FAHD1, Mg²⁺ is required for maximal activity, with Mn²⁺ also supporting activity, though to a lesser extent. nih.govuniprot.org

Competitive inhibitors of the Pseudomonas putida this compound hydrolase include pyruvate, oxalacetate (B90230), and oxalate (B1200264), with Kᵢ values of 6.0 mM, 4.5 mM, and 0.45 mM, respectively. researchgate.netnih.govrhea-db.org

Enzyme Kinetics and Inhibition Characteristics of this compound Hydrolase

Determination of Michaelis-Menten Parameters (K_m, k_cat)

The catalytic efficiency of this compound hydrolase in converting this compound to acetate and pyruvate is characterized by its Michaelis-Menten parameters. Studies on the enzyme from Pseudomonas putida have determined the apparent Michaelis constant (K_m) for this compound to be 0.1 mM. nih.govresearchgate.net This value indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrate. The turnover number (k_cat), or molecular activity, for this enzyme was found to be 36 min⁻¹ at 25°C. nih.govresearchgate.net

For the human fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1), which also exhibits this compound hydrolase activity, the K_m value for this compound was determined to be 4.6 μM. researchgate.net The maximum activity of purified FAHD1 was reported as 0.14 μmol min⁻¹ mg⁻¹. researchgate.net

Table 1: Michaelis-Menten Parameters for this compound Hydrolase

| Enzyme Source | K_m (this compound) | k_cat | Reference |

|---|---|---|---|

| Pseudomonas putida | 0.1 mM | 36 min⁻¹ | nih.govresearchgate.net |

| Human FAHD1 | 4.6 μM | 0.14 μmol min⁻¹ mg⁻¹ | researchgate.net |

Identification and Characterization of Competitive and Non-Competitive Inhibitors

The activity of this compound hydrolase can be modulated by various inhibitors. A competitive inhibitor is a molecule that resembles the substrate and competes for the same active site on the enzyme. libretexts.orglibretexts.org In contrast, a non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its activity, regardless of whether the substrate is bound. libretexts.orglibretexts.orgcmu.edu

For this compound hydrolase from Pseudomonas putida, several compounds have been identified as competitive inhibitors. These include pyruvate, oxalacetate, and oxalate, with their respective inhibition constants (K_i) being 6.0 mM, 4.5 mM, and 0.45 mM. nih.govresearchgate.net The lower K_i value for oxalate indicates it is a more potent inhibitor than pyruvate or oxalacetate for this particular enzyme.

**Table 2: Competitive Inhibitors of this compound Hydrolase from *Pseudomonas putida***

| Inhibitor | Inhibition Constant (K_i) | Reference |

|---|---|---|

| Pyruvate | 6.0 mM | nih.govresearchgate.net |

| Oxalacetate | 4.5 mM | nih.govresearchgate.net |

| Oxalate | 0.45 mM | nih.govresearchgate.net |

Influence of Divalent Cations and pH on Enzyme Activity

The catalytic activity of this compound hydrolase is significantly influenced by the surrounding chemical environment, specifically the pH and the presence of divalent cations.

Research on this compound hydrolase from Pseudomonas putida has demonstrated that the enzyme exhibits a sharp pH optimum at 7.4. nih.govresearchgate.netcnjournals.com This indicates that the enzyme is most active at a neutral to slightly alkaline pH.

Structural Biology of this compound Hydrolase

Understanding the three-dimensional structure of this compound hydrolase is crucial for elucidating its catalytic mechanism and its relationship with other enzymes.

Crystal Structure Elucidation and Domain Organization

This compound hydrolase belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govresearchgate.net The crystal structure of members of this superfamily reveals a conserved fold. For instance, fumarylacetoacetate hydrolase itself folds into an N-terminal domain of about 120 residues and a C-terminal domain of approximately 300 residues. rcsb.org The C-terminal domain possesses a unique β-strand topology and a novel 'mixed beta-sandwich roll' structure. rcsb.org Enzymes in the α-amylase family, for comparison, often feature a catalytic domain with a characteristic (β/α)₈ structure, also known as a TIM barrel fold. mdpi.com

Homology Modeling and Phylogenetic Analysis within the FAH Superfamily

This compound hydrolase is a member of the fumarylacetoacetate hydrolase (FAH) superfamily, a diverse group of enzymes found across prokaryotes and eukaryotes. researchgate.netplos.orgresearchgate.net This superfamily is characterized by a highly conserved catalytic domain with a specific FAH fold, despite the wide range of enzymatic activities they catalyze, including those of hydrolases, isomerases, and decarboxylases. plos.org

Homology modeling, a computational technique, has been used to predict the three-dimensional structure of FAH domain-containing proteins based on their sequence similarity to proteins with known structures. plos.org For example, the structure of FAHD-1 from C. elegans was modeled using the crystal structure of the FAH protein from Yersinia pestis as a template. plos.org Phylogenetic analysis helps to understand the evolutionary relationships between different members of the FAH superfamily. uniprot.org

Conformational Changes Upon Substrate or Inhibitor Binding

The binding of a substrate or inhibitor to an enzyme can induce conformational changes that are critical for catalysis or inhibition. mdpi.com This phenomenon, often described by the "induced fit" model, suggests that the enzyme's active site is flexible and adapts its shape to accommodate the ligand. mdpi.com These structural transitions can range from subtle side-chain rearrangements to large-scale domain movements. frontiersin.orgbiorxiv.org

In the case of hydrolases, substrate binding can trigger a cascade of events that align the catalytic residues for an efficient reaction. frontiersin.org The binding of a ligand can stabilize a particular conformational state of the enzyme, which can be either active or inactive. mdpi.com For example, the binding of the inhibitor actinonin (B1664364) to peptide deformylase is accompanied by conformational changes within the enzyme. plos.org While specific studies detailing the conformational changes of this compound hydrolase upon binding this compound are not extensively available in the provided context, the general principles of enzyme dynamics suggest that such changes are integral to its function. mdpi.com

Purification and Recombinant Expression Methodologies for this compound Hydrolase Research

The study of this compound hydrolase, an enzyme that catalyzes the conversion of this compound to acetate and pyruvate, has been facilitated by various purification and recombinant expression techniques. wikipedia.orgnih.gov Early research focused on isolating the native enzyme from microorganisms, while more recent studies have utilized recombinant DNA technology for heterologous expression, enabling more detailed structural and functional analyses.

One of the initial purifications of this compound hydrolase was from Pseudomonas putida grown on orcinol (B57675). nih.gov The enzyme is the final inducible component of the orcinol catabolic pathway in this bacterium. nih.govnih.gov The purification process involved several chromatographic steps, achieving a significant increase in purity. The enzyme from P. putida is a monomer with an approximate molecular weight of 38 kDa. nih.govnih.gov It is highly specific for this compound and does not hydrolyze similar compounds like maleylpyruvate, fumarylpyruvate, or acetylacetone. nih.gov

More recently, recombinant expression systems have been employed, particularly for studying human homologs. The human fumarylacetoacetate hydrolase (FAH) domain-containing protein 1 (FAHD1) has been identified as a mitochondrial acylpyruvase with this compound hydrolase activity. researchgate.netnih.gov For functional studies, FAHD1 has been recombinantly expressed in Escherichia coli. researchgate.net The expression constructs typically include affinity tags, such as N-terminal His-tags, which facilitate a streamlined purification process using techniques like nickel-nitrilotriacetic acid (Ni-NTA) column chromatography followed by ion exchange chromatography. researchgate.net This approach yields highly pure protein suitable for detailed enzymatic characterization. researchgate.net

Below is a table summarizing the purification methodologies for this compound hydrolase from different sources.

| Enzyme Source | Purification Method | Fold Purification | Molecular Weight (kDa) | Key Findings |

| Pseudomonas putida 01 | Ammonium sulfate (B86663) precipitation, DEAE-cellulose chromatography, Sephadex G-100 chromatography | ~40-fold | ~38 | Enzyme is highly specific for this compound; activity enhanced by divalent cations (Mg²⁺, Mn²⁺). nih.govresearchgate.net |

| Human (recombinant FAHD1 in E. coli) | Nickel-nitrilotriacetic acid (Ni-NTA) column, Ion exchange chromatography | Not reported | Not specified | FAHD1 is a mitochondrial acylpyruvase; hydrolyzes this compound to acetate and pyruvate. researchgate.netnih.govresearchgate.net |

Interactions with Thiamin Diphosphate (B83284) (ThDP)-Dependent Enzymes

This compound and its derivatives serve as valuable probes for investigating the mechanisms of Thiamin Diphosphate (ThDP)-dependent enzymes. These enzymes are crucial for the metabolism of 2-oxo acids, and this compound's structure allows it to act as an analog, revealing details about catalytic intermediates. nih.gov

ThDP-dependent enzymes typically catalyze the decarboxylation of 2-oxo acids. nih.gov this compound can function as an alternate substrate for these enzymes, allowing researchers to study the initial steps of the catalytic cycle. nih.govresearchgate.net When this compound binds to a ThDP-dependent enzyme like yeast pyruvate decarboxylase, it forms a covalent adduct with the ThDP cofactor at the C2 atom of the thiazolium ring. nih.gov Because derivatives like the methyl ester of this compound (MACP) cannot undergo decarboxylation, they can be used to trap and study predecarboxylation intermediates. nih.gov This mimicry of natural substrates helps in elucidating the binding and covalent modification steps that are fundamental to the action of this enzyme superfamily. nih.gov

The formation of covalent intermediates between ThDP and substrate analogs like this compound can be monitored using spectroscopic techniques, particularly circular dichroism (CD) spectroscopy. nih.govacs.org These methods detect unique spectral signatures for different ThDP-bound species. nih.gov The reaction of ThDP enzymes with this compound and its methyl ester leads to the formation of intermediates that exhibit distinct charge transfer (CT) bands at wavelengths greater than 390 nm. nih.govresearchgate.net These CT transitions arise from the interaction between the π system of the ThDP C2 side chain (the donor) and the positively charged thiazolium ring (the acceptor). nih.gov

For example, the addition of this compound to a mutant of yeast pyruvate decarboxylase (E477Q YPDC) results in a negative CD band near 400 nm, which is attributed to a predecarboxylation intermediate. nih.gov Since the methyl ester of this compound, which cannot be decarboxylated, produces a similar signal, this confirms the signature belongs to an intermediate formed before the decarboxylation step. nih.gov These spectroscopic signatures provide a powerful tool to resolve individual kinetic steps in the complex reaction mechanism of ThDP-dependent enzymes. nih.gov

The table below details the spectroscopic findings from the interaction of this compound derivatives with ThDP enzymes.

| Enzyme | Substrate Analog | Spectroscopic Method | Observed Signature | Interpretation |

| Yeast Pyruvate Decarboxylase (E477Q mutant) | This compound (ACP) | Circular Dichroism (CD) | Negative band ~400 nm | Charge Transfer (CT) band of a predecarboxylation intermediate. nih.gov |

| Yeast Pyruvate Decarboxylase (E477Q mutant) | Methyl this compound (MACP) | Circular Dichroism (CD) | Negative band ~400 nm | Confirms the ~400 nm signal corresponds to a predecarboxylation intermediate as MACP cannot be decarboxylated. nih.gov |

| Various ThDP Enzymes | This compound, Fluoropyruvate | UV-Vis and Circular Dichroism (CD) | CT bands with λmax > 390 nm | Signature for covalent ThDP-bound intermediates with short side chains. nih.govresearchgate.net |

This compound as a Substrate Analog for ThDP-Dependent Decarboxylases and Lyases[7],

Other Enzyme Systems Exhibiting Reactivity Towards this compound

Besides the canonical this compound hydrolases found in bacteria, other enzyme systems have been shown to process this compound. A notable example is the fumarylacetoacetate hydrolase (FAH) superfamily. researchgate.netnih.gov Members of this family are known to hydrolyze carbon-carbon bonds in various metabolic pathways. researchgate.net

Research has identified that the human protein FAHD1 (Fumarylacetoacetate Hydrolase Domain-containing Protein 1) possesses acylpyruvase activity and can efficiently hydrolyze this compound. researchgate.netnih.gov The reaction yields stoichiometric amounts of acetate and pyruvate. researchgate.netnih.gov The maximum this compound hydrolase activity of purified FAHD1 was determined to be 0.14 μmol min⁻¹ mg⁻¹ at room temperature. researchgate.net This discovery was significant as it assigned a specific enzymatic function to FAHD1, which is highly expressed in human liver and kidney. nih.gov The ability of FAH and FAH-like enzymes to act on this compound suggests a broader role for this class of hydrolases in metabolism than previously understood. nih.gov

Advanced Analytical Methodologies for Acetylpyruvate Research

Chromatographic Techniques for Separation and Quantification of Acetylpyruvate

Chromatography is a fundamental technique for the separation of components within a mixture. advancechemjournal.com In the context of this compound research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. advancechemjournal.comwikipedia.orgopenaccessjournals.com It is particularly valuable in the study of this compound due to its high resolution and accuracy. openaccessjournals.com

One of the primary applications of HPLC in this compound research is to monitor enzymatic reactions. For instance, HPLC analysis has been successfully employed to track the breakdown of this compound by the enzyme FAHD1 (fumarylacetoacetate hydrolase domain-containing protein 1). researchgate.net In such an experiment, the reaction mixture is analyzed before and after the addition of the purified enzyme. The resulting chromatograms clearly show the degradation of the this compound peak and the corresponding emergence of peaks for its breakdown products, pyruvate (B1213749) and acetate (B1210297). researchgate.net By integrating the peak areas, stoichiometric levels of the products can be confirmed. researchgate.net

The retention times of the compounds are crucial for their identification. In a typical analysis of the FAHD1-catalyzed hydrolysis of this compound, the retention times for pyruvate, this compound, and acetate are distinct, allowing for their unambiguous identification and quantification. researchgate.net

Table 1: Example HPLC Retention Times for this compound and Related Metabolites

| Compound | Retention Time (minutes) |

| Pyruvate | ~2.5 |

| This compound | ~4.0 |

| Acetate | ~5.5 |

Note: Retention times are approximate and can vary based on the specific HPLC column, mobile phase, and flow rate used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is a cornerstone of metabolite profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds, or those that can be made volatile through a process called derivatization. lcms.cz

In the context of this compound research, GC-MS is used to gain a comprehensive understanding of the metabolic pathways in which it is involved. researchgate.net For example, metabolite profiling using GC-MS can reveal changes in the levels of this compound and other related metabolites in response to genetic modifications or environmental stimuli. researchgate.netscispace.com This provides valuable insights into cellular metabolism and the function of specific enzymes. nih.gov

The process typically involves extracting metabolites from the sample, derivatizing them to increase their volatility, and then injecting them into the GC-MS system. nih.gov The compounds are separated based on their boiling points and polarity in the gas chromatograph before being ionized and detected by the mass spectrometer. scioninstruments.com The resulting mass spectra provide a molecular fingerprint of each compound, allowing for its identification by comparison to spectral libraries. lcms.cz

Spectroscopic Methods for Detection and Characterization of this compound

Spectroscopic techniques are instrumental in the study of this compound, providing information about its concentration, structure, and the dynamics of its reactions. Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is a simple, non-destructive method that can be used to monitor the progress of chemical reactions in real-time. lcms.czirjmets.comspectroscopyonline.com The principle behind this application is that if a reactant, product, or reaction intermediate absorbs light at a specific wavelength, changes in its concentration can be followed by monitoring the absorbance at that wavelength. lcms.czspectroscopyonline.com

In the study of this compound, UV-Vis spectroscopy is frequently used to monitor enzymatic reactions where this compound is either a substrate or a product. For example, the breakdown of this compound can be followed by monitoring the decrease in its absorbance at a characteristic wavelength over time. researchgate.net This data can be used to determine key kinetic parameters of the enzyme, such as the reaction rate and the Michaelis constant (Km), which is a measure of the substrate concentration at which the reaction rate is half of its maximum. researchgate.net

Table 2: Example of UV-Vis Spectroscopic Data for an Enzymatic Reaction Involving this compound

| Time (seconds) | Absorbance at λmax |

| 0 | 0.800 |

| 30 | 0.650 |

| 60 | 0.525 |

| 90 | 0.425 |

| 120 | 0.350 |

Note: The wavelength (λmax) corresponds to the maximum absorbance of this compound. The decreasing absorbance indicates the consumption of this compound over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org It is based on the magnetic properties of atomic nuclei. For this compound research, NMR is an invaluable tool for elucidating its precise chemical structure and for investigating the mechanisms of the reactions in which it participates. hyphadiscovery.comasm.org

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide information about the different types of hydrogen and carbon atoms in the molecule, respectively. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms within the molecule, allowing for a complete and unambiguous structural assignment. scielo.br These techniques are crucial for confirming the identity of this compound in complex biological mixtures and for characterizing novel metabolites derived from it. hyphadiscovery.comscielo.br

Mass Spectrometry-Based Approaches for Comprehensive Metabolomic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. thermofisher.com It is a highly sensitive and selective technique that has become a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. nih.govsilantes.com MS-based approaches are critical for the comprehensive analysis of the metabolome, including the detection and quantification of this compound and its related metabolites. scielo.br

Mass spectrometers are often coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) to separate complex mixtures of metabolites prior to detection. silantes.com This combination, known as LC-MS or GC-MS, allows for the analysis of hundreds to thousands of metabolites in a single experiment. nih.gov

In metabolomic studies involving this compound, high-resolution mass spectrometry (HRMS) is often employed to provide highly accurate mass measurements. thermofisher.com This accuracy is crucial for the confident identification of unknown compounds by enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is another powerful tool used for structural elucidation. silantes.com In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides detailed structural information that can be used to identify the original molecule. silantes.com These advanced MS techniques are essential for discovering novel metabolic pathways and for identifying biomarkers of disease. nih.gov

Enzyme-Coupled Spectrophotometric Assays for Real-Time Activity Measurement

Enzyme-coupled spectrophotometric assays are a cornerstone in the kinetic analysis of this compound-metabolizing enzymes, offering a continuous and real-time measurement of enzymatic activity. This methodology is particularly valuable for determining key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The principle of this assay for this compound hydrolase activity involves two sequential enzymatic reactions.

In the primary reaction, the enzyme of interest, this compound hydrolase, catalyzes the hydrolysis of this compound into acetate and pyruvate. frontiersin.org The rate of this reaction is the target of the measurement. However, as neither the substrate (this compound) depletion nor the product (acetate, pyruvate) formation might be directly and easily monitored spectrophotometrically in a complex mixture, a secondary, or "coupling," enzyme is introduced.

The assay is typically performed in a temperature-controlled spectrophotometer, and the reaction mixture includes the buffer, this compound as the substrate, NADH, and an excess of the coupling enzyme, lactate (B86563) dehydrogenase, to ensure the primary reaction is the rate-limiting step. tandfonline.comworthington-biochem.com The reaction is initiated by the addition of the this compound hydrolase-containing sample.

Detailed Research Findings

Research has employed this method to characterize this compound hydrolases from various organisms. For instance, studies on this compound hydrolase from Pseudomonas putida and human Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) have utilized spectrophotometric assays to determine their kinetic properties. sigmaaldrich.comresearchgate.net

In the case of human FAHD1, which exhibits acylpyruvase activity, the hydrolysis of this compound was monitored. sigmaaldrich.com The appearance of pyruvate was confirmed, and enzyme kinetics were determined by measuring the reaction rate at varying substrate concentrations. sigmaaldrich.com Similarly, the characterization of this compound hydrolase from Pseudomonas putida involved monitoring the conversion of this compound to acetate and pyruvate. researchgate.net

The following table summarizes key findings from research utilizing spectrophotometric assays for the study of this compound hydrolase.

| Enzyme Source | Assay Principle | Key Findings |

| Pseudomonas putida | Direct spectrophotometric assay monitoring the disappearance of this compound. | The enzyme has an apparent K_m of 0.1 mM for this compound and a molecular activity of 36 min⁻¹ at 25°C. The optimal pH for the enzyme is 7.4. Divalent cations such as Mg²⁺, Mn²⁺, Co²⁺, Ca²⁺, and Zn²⁺ were found to enhance the hydrolytic activity. researchgate.net |

| Human FAHD1 | Direct spectrophotometric assay measuring the breakdown of this compound. | The enzyme exhibits acylpyruvase activity by hydrolyzing this compound. The K_m value for this compound was calculated to be 4.6 µM. The maximum this compound hydrolase activity of the purified FAHD1 was determined as 0.14 µmol min⁻¹ mg⁻¹ at room temperature. Mg²⁺ was required for maximal enzyme activity. sigmaaldrich.com |

Theoretical and Computational Investigations of Acetylpyruvate

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Acetylpyruvate

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and predict the reactivity of molecules. wikipedia.org These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and thermodynamic properties. wikipedia.orgmpg.de Density Functional Theory (DFT) is a popular and versatile quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.orgscispace.com Such calculations are invaluable for predicting reaction pathways and understanding chemical processes. nih.gov

For a molecule like this compound, quantum chemical calculations could provide significant insights. By modeling the molecule, researchers could determine the distribution of electron density, identifying electrophilic and nucleophilic sites that are key to its reactivity. Calculations could also yield the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting how this compound would interact with other molecules and participate in chemical reactions. While one review mentions the use of quantum chemical calculations in a simplified five-step synthesis process involving this compound and cyanoacetamide, specific details on the electronic structure of this compound were not provided. researchgate.net

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound (Note: The following data are for illustrative purposes to show the type of information that would be generated from such a study.)

| Calculated Property | Hypothetical Value | Significance |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | C1: +0.25, O1: -0.45, etc. | Reveals the partial charges on each atom, indicating sites prone to electrostatic interactions. |

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically an enzyme). openaccessjournals.com This method uses scoring functions to estimate the binding affinity, helping to identify the most likely binding pose and key interactions like hydrogen bonds and van der Waals forces. openaccessjournals.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements and conformational changes of the this compound-enzyme complex over time. ebsco.comwikipedia.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic view of how the ligand and enzyme interact and how the enzyme's structure might fluctuate to accommodate the ligand. nih.govwikipedia.org These simulations are critical for understanding the stability of the complex and the detailed mechanism of ligand binding. mdpi.com

In the context of this compound, these simulations would be essential for studying its interaction with enzymes like this compound hydrolase. Docking could predict how this compound fits into the enzyme's active site. Subsequently, MD simulations could reveal the stability of this binding, showing how the protein's amino acid residues move and interact with the substrate over time, potentially revealing conformational changes necessary for catalysis. nih.gov

Table 2: Illustrative Output from a Molecular Docking and Dynamics Study of an this compound-Enzyme Complex (Note: The following data are for illustrative purposes.)

| Analysis Type | Metric | Hypothetical Result | Implication |

| Molecular Docking | Binding Affinity (Scoring Function) | -7.5 kcal/mol | Predicts a strong and favorable binding interaction between this compound and the enzyme. |

| Key Interacting Residues | Asp145, His20, Arg73 | Identifies specific amino acids in the active site that are crucial for binding this compound. | |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | 1.5 Å (for protein backbone) | A low and stable RMSD value suggests the protein maintains its overall fold with the ligand bound. |

| Hydrogen Bond Occupancy | His20-O1(this compound): 85% | Indicates a stable hydrogen bond that anchors the substrate in the active site during the simulation. | |

| Root Mean Square Fluctuation (RMSF) | High fluctuation in active site loop | Suggests a flexible loop region that may be involved in substrate entry or product release. |

Computational Approaches for Elucidating Enzymatic Reaction Mechanisms Involving this compound

Understanding the precise mechanism of an enzyme-catalyzed reaction requires studying the transition states and intermediates involved, which are often too short-lived to be observed experimentally. nih.gov Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are indispensable for this purpose. physoc.orgdiva-portal.org In a QM/MM simulation, the chemically active region of the system (e.g., the substrate and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.govbioexcel.eu

This approach allows for the calculation of the potential energy surface of the reaction, which maps the energy changes as the reaction progresses from reactants to products. physoc.org By identifying the lowest energy path on this surface, researchers can determine the reaction mechanism, calculate activation energy barriers (which relate to the reaction rate), and characterize the structure of transition states. nih.govrsc.org

For an enzyme that processes this compound, such as this compound hydrolase, QM/MM simulations could be used to model the entire catalytic cycle. This would involve investigating the C-C bond cleavage that breaks this compound into acetate (B1210297) and pyruvate (B1213749). The simulation could pinpoint which amino acid residues act as acids or bases, how they facilitate the reaction, and the precise energetic barriers for each step. rsc.org

Predictive Modeling of Metabolic Flux and Pathway Perturbations with this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions throughout a metabolic network. wikipedia.org By using isotopic tracers (like ¹³C-labeled glucose) and measuring their incorporation into various metabolites, MFA can provide a detailed snapshot of cellular metabolism. nih.govnih.gov This experimental data is then used to constrain computational models of the cell's metabolic network.

Predictive modeling, often using frameworks like Flux Balance Analysis (FBA), leverages genome-scale models (GEMs) of metabolism. wikipedia.org These models can predict how metabolic fluxes will be redistributed in response to genetic or environmental changes, such as the knockout of a gene or a change in nutrient availability. Machine learning approaches are also increasingly being used to predict metabolic pathways and their dynamics from multi-omics data. frontiersin.orglbl.gov

While specific models detailing this compound flux are not prominent in the literature, this framework could be used to understand its role within broader metabolic contexts. For instance, in organisms where this compound is an intermediate, predictive modeling could assess how perturbations in upstream or downstream pathways affect its production and consumption. If a gene for an enzyme utilizing this compound were knocked out, FBA could predict the resulting accumulation of this compound and the rerouting of carbon through alternative pathways. Such models are crucial for metabolic engineering efforts aimed at optimizing the production of biochemicals. wikipedia.org

Applications of Acetylpyruvate in Chemical Biology and Advanced Research

Acetylpyruvate as a Biochemical Tool and Research Reagent

In the field of chemical biology, which employs chemical techniques to study and manipulate biological systems, this compound is a key research reagent. ucr.eduleibniz-fmp.de It is primarily utilized as a substrate to probe the activity of specific enzymes involved in various metabolic pathways. ontosight.ai Its role as a substrate for enzymes like this compound hydrolase and members of the fumarylacetoacetate hydrolase (FAH) superfamily makes it an indispensable tool for biochemical assays. researchgate.netjove.comnih.gov

Researchers use this compound to measure the catalytic activity of these enzymes in purified systems and in cell extracts. For instance, this compound hydrolase, an enzyme found in organisms like Pseudomonas putida, catalyzes the conversion of this compound into acetate (B1210297) and pyruvate (B1213749). researchgate.net The rate of this reaction can be monitored to characterize the enzyme's properties. Similarly, fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1), a mitochondrial enzyme, exhibits acylpyruvase activity by hydrolyzing this compound. nih.govnih.gov Assays using this compound have been fundamental in characterizing the enzymatic function of FAHD1 and its orthologues across different species. jove.comnih.gov

The compound's involvement in metabolic pathways, such as the degradation of aromatic compounds in bacteria and amino acid metabolism, further highlights its importance as a research tool. ebi.ac.ukontosight.ai By studying how enzymes process this compound, scientists can gain insights into metabolic regulation and the biochemical logic of catabolic pathways. ebi.ac.ukontosight.ai

Table 1: Enzymes Utilizing this compound as a Substrate

| Enzyme Name | EC Number | Reaction Catalyzed | Biological Context | Source(s) |

| This compound Hydrolase | 3.7.1.6 | This compound + H₂O → Pyruvate + Acetate | Catabolism of orcinol (B57675) in Pseudomonas putida | researchgate.net |

| Fumarylacetoacetate Hydrolase (FAH) | 3.7.1.2 | Fumarylacetoacetate + H₂O → Fumarate + Acetoacetate (also shows activity with this compound) | Tyrosine metabolism | nih.govnih.gov |

| FAH domain-containing protein 1 (FAHD1) | - | This compound + H₂O → Pyruvate + Acetate | Mitochondrial metabolism | nih.govnih.gov |

| ThDP-dependent enzymes (e.g., Pyruvate Decarboxylase) | Various | Acts as an alternate substrate for mechanistic studies | Various metabolic pathways | nih.gov |

Development of Chemical Probes and Fluorescent Sensors for Metabolic Pathways

Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, providing a way to study its role in complex biological systems. promega.dersc.org Fluorescent sensors, a subset of these probes, are engineered to produce a measurable change in fluorescence upon interacting with a target molecule, enabling real-time visualization of metabolites and enzymatic activities within living cells. azolifesciences.comnih.govinsights.bio

While specific fluorescent probes directly derived from this compound are not extensively documented, its known interaction with specific enzymes provides a blueprint for their design. The core principle involves creating a molecule that mimics this compound to ensure it is recognized by the target enzyme, but which also contains a reporter group, such as a fluorophore. nih.gov

For example, a synthetic analog of this compound could be developed with a fluorescent tag. When this probe binds to the active site of an enzyme like FAHD1, the local environment of the fluorophore would change, leading to a detectable shift in its fluorescence emission. azolifesciences.com Such a tool would allow researchers to:

Monitor Enzyme Activity: Track the activity of acylpyruvases in real-time within different cellular compartments, like the mitochondria. nih.gov

Screen for Inhibitors: Identify potential drug candidates by screening for compounds that prevent the fluorescent probe from binding to the target enzyme. promega.de

Visualize Metabolic Flux: Observe changes in metabolic pathways that produce or consume acylpyruvates under different physiological or pathological conditions. ucla.edufrontiersin.org

The development of such probes is a key goal in chemical biology, as they provide powerful methods to investigate the intricate networks of cellular metabolism with high spatial and temporal resolution. helmholtz-munich.denih.gov

Utilization in Enzyme Mechanism Deciphering and Protein Engineering Studies

This compound is a valuable substrate for elucidating the catalytic mechanisms of enzymes. By observing how an enzyme interacts with and transforms this compound, researchers can deduce the roles of specific amino acid residues in the active site and understand the chemical steps of the reaction. nih.govresearchgate.net

One significant area of study involves enzymes of the fumarylacetoacetate hydrolase (FAH) superfamily. nih.gov Human FAHD1, for instance, was identified as a mitochondrial acylpyruvase through studies demonstrating its ability to hydrolyze this compound. nih.gov Further research using site-directed mutagenesis, where specific amino acids in the enzyme are replaced, has pinpointed key residues essential for catalysis. For example, replacing Asp-102 or Arg-106 in FAHD1 was shown to be detrimental to its catalytic activity, confirming their importance in the enzyme's mechanism. nih.gov

This compound and its analogs have also been used as alternate substrates to study Thiamin Diphosphate (B83284) (ThDP)-dependent enzymes. Reacting these enzymes with this compound allows for the trapping and characterization of covalent intermediates that form during the catalytic cycle, providing a snapshot of the reaction mechanism. nih.gov

This mechanistic understanding is the foundation of protein engineering, a field that aims to design new proteins or modify existing ones to have enhanced or novel functions. wikipedia.orgnih.govscilifelab.se By understanding how an enzyme like this compound hydrolase works, scientists can engineer variants with improved stability, altered substrate specificity, or increased catalytic efficiency for applications in biocatalysis and synthetic biology. acs.org For example, a detailed understanding of the FAHD1 active site, gained from studies with this compound, could guide the engineering of this enzyme to act on non-natural substrates for industrial purposes. nih.govacs.org

Table 2: Research Findings from this compound in Enzyme Studies

| Enzyme/System | Research Finding | Significance | Source(s) |

| FAHD1 | Identified as a mitochondrial acylpyruvase with activity on this compound and fumarylpyruvate. | Clarified the function of a previously uncharacterized protein in mitochondrial metabolism. | nih.gov |

| FAHD1 Mutants (D102A, R106A) | Mutation of Asp-102 and Arg-106 significantly reduced this compound hydrolase activity. | Confirmed the critical role of these residues in the catalytic mechanism. | nih.gov |

| ThDP-dependent Enzymes | Use of this compound as an alternate substrate led to the identification of charge-transfer bands corresponding to ThDP-bound intermediates. | Provided spectroscopic signatures to probe the enzymatic reaction mechanism and characterize previously unobserved intermediates. | nih.gov |

| This compound Hydrolase (P. putida) | Characterized as the terminal enzyme in orcinol catabolism, converting this compound to acetate and pyruvate. | Elucidated a key step in a bacterial degradation pathway for aromatic compounds. | researchgate.net |

Role in Synthetic Organic Chemistry for Complex Molecule Synthesis (e.g., quinoline (B57606) synthesis with ethyl this compound)

Beyond its biochemical applications, this compound and its derivatives are valuable building blocks in synthetic organic chemistry for the construction of complex organic molecules. thieme-connect.comnih.govmdpi.com The multiple reactive sites within the this compound scaffold—two carbonyl groups and an acidic α-proton—allow for a diverse range of chemical transformations.

A prominent example is the use of ethyl this compound in the synthesis of quinolines, a class of heterocyclic compounds that form the core structure of many pharmaceuticals and biologically active molecules. nih.govbeilstein-journals.org In a reaction known as the Friedländer annulation, or related cyclocondensations, an α-aminoaryl ketone or a related precursor reacts with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. rsc.org

Specifically, ethyl this compound can be used in a modified Coppola quinoline synthesis. nih.gov In this process, ethyl this compound reacts with a substituted isatoic anhydride (B1165640). The reaction proceeds through the formation of an enolate from ethyl this compound, which then attacks the isatoic anhydride, leading to a series of intramolecular reactions that culminate in the formation of a substituted quinoline ring system. nih.govbeilstein-journals.org This method provides a route to quinolines with specific substitution patterns that are important for biological activity, such as in the development of HIV-1 integrase inhibitors. beilstein-journals.org

The versatility of this approach allows for the synthesis of a library of quinoline derivatives by varying the substituents on both the isatoic anhydride and the pyruvate-derived component. organic-chemistry.orgorganic-chemistry.orggoogle.com This highlights the strategic importance of compounds like ethyl this compound in medicinal chemistry and drug discovery.

Emerging Research Frontiers and Future Perspectives

Unexplored Biosynthetic and Catabolic Pathways of Acetylpyruvate in Diverse Organisms

While the catabolism of certain aromatic compounds via this compound is well-documented in some bacteria, the full extent of its metabolic pathways across the domains of life remains largely uncharted territory.

The primary known catabolic route for this compound involves its hydrolysis into acetate (B1210297) and pyruvate (B1213749). metabolomicsworkbench.orgumaryland.educnjournals.comebi.ac.uk This reaction is catalyzed by the enzyme this compound hydrolase (EC 3.7.1.6). researchgate.net A classic example is the orcinol (B57675) degradation pathway in bacteria like Pseudomonas putida. In this pathway, orcinol is metabolized through several steps to 2,3,5-trihydroxytoluene (B1206936), which is then converted to this compound. mdpi.com The terminal enzyme, this compound hydrolase, then cleaves this compound, feeding the resulting acetate and pyruvate into central metabolism. umaryland.edumdpi.com This pathway is induced by growth on orcinol or resorcinol (B1680541). mdpi.com

Beyond these specific bacterial pathways, recent discoveries have implicated this compound metabolism in eukaryotes through the enzyme Fumarylacetoacetate Hydrolase Domain Containing 1 (FAHD1). maayanlab.clouduniprot.org FAHD1 is a mitochondrial enzyme that possesses acylpyruvase activity, capable of hydrolyzing this compound to acetate and pyruvate. nih.gov This finding is significant as it points to a previously unknown enzyme activity within human mitochondria and suggests that this compound metabolism may be a conserved feature from prokaryotes to mammals. The presence of FAHD1 and its orthologues in a wide range of eukaryotes, including humans, mice, and nematodes, opens a major frontier for exploring the role of this compound in mitochondrial function, energy metabolism, and cellular homeostasis. uniprot.orgjove.comnih.gov

The biosynthesis of this compound is less understood than its catabolism. Its formation from 2,3,5-trihydroxytoluene is established in the Pseudomonas orcinol pathway. mdpi.com Another proposed route is through the condensation of acetyl-CoA and pyruvate. uniprot.org Additionally, untargeted metabolomics in aquatic insects under thermal stress has identified this compound as a potential by-product of anaerobic metabolism, suggesting its formation under specific physiological or environmental conditions. uniprot.org

Table 1. Examples of Organisms and Enzymes Involved in this compound Metabolism.

Future research is needed to screen diverse microorganisms and eukaryotes for novel this compound metabolic pathways, identify the responsible genes and enzymes, and elucidate the physiological conditions under which these pathways are active.

Advanced Enzymatic Engineering and Directed Evolution Studies Based on this compound Interactions

The enzymes that interact with this compound, particularly this compound hydrolase and FAHD1, are becoming attractive targets for advanced enzymatic engineering and directed evolution. nih.gov These techniques aim to modify enzymes to create biocatalysts with improved or entirely new properties for industrial and biomedical applications. ucl.ac.uk

Directed evolution mimics natural selection in the laboratory, involving iterative rounds of gene mutagenesis, screening, and selection to evolve an enzyme toward a desired goal. rcsb.org While specific directed evolution campaigns targeting this compound hydrolase are not yet widely published, the principles of this powerful strategy could be readily applied. For instance, one could evolve the enzyme for enhanced thermostability, altered pH optimum, or improved catalytic efficiency, which would be beneficial for industrial biocatalysis. rcsb.org

Rational and semi-rational design, which use knowledge of a protein's three-dimensional structure to make targeted mutations, offer a more direct approach. nih.govcreative-proteomics.com The availability of high-resolution crystal structures for FAHD1 provides a solid foundation for this strategy. wikipedia.org Studies have identified key amino acid residues in the active site of FAHD1, such as Asp-102, Arg-106, His-30, Glu-33, and Lys-123, that are crucial for its catalytic activity. wikipedia.org

Future engineering efforts could focus on:

Altering Substrate Specificity: Modifying the active site residues of FAHD1 or other acylpyruvases to accept novel, non-natural substrates, thereby creating biocatalysts for the synthesis of specialty chemicals.

Enhancing Catalytic Activity: Fine-tuning the catalytic machinery to increase the reaction rate (kcat) or improve substrate binding (Km), leading to more efficient enzymes. wikipedia.org

Modulating Bifunctionality: FAHD1 exhibits both acylpyruvate hydrolase and oxaloacetate decarboxylase activity. maayanlab.cloudwikipedia.org Engineering efforts could aim to enhance one activity while suppressing the other, creating more specific enzymes for targeted metabolic engineering or therapeutic applications.

By combining computational design with laboratory-based evolution, it will be possible to generate a suite of novel biocatalysts based on this compound-interacting enzymes, expanding their utility far beyond their natural roles.

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Metabolic Network

A complete understanding of this compound's role in biology requires a systems-level approach that integrates data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. plos.org This multi-omics strategy allows researchers to move beyond studying single components and instead map the complex, dynamic network of interactions that define a metabolic pathway. nih.gov

Recent studies have provided glimpses into this compound's network, each using a different omics lens:

Metabolomics: An untargeted metabolomics study of an aquatic insect subjected to heat and oxygen stress revealed an accumulation of anaerobic metabolites, including this compound. uniprot.org This suggests a role for this compound in cellular responses to environmental stress, a connection that would be missed by targeted analyses.

Proteomics: In a study of brain tissue from epilepsy patients, proteomics analysis showed that the this compound-hydrolyzing enzyme FAHD1 was increased in seizure onset zones. This finding links this compound metabolism to aberrant energy states and oxidative stress in a human disease context. Another proteomics investigation in Streptococcus pneumoniae found that numerous proteins become modified (sulfenylated) in response to hydrogen peroxide, which is produced as a byproduct of the pyruvate oxidase enzyme that generates acetyl-phosphate, a compound closely related to this compound metabolism. mdpi.com

These examples highlight how individual omics datasets can pinpoint this compound or its associated enzymes in various biological contexts. The next frontier is the true integration of these datasets. For example, combining proteomics data showing changes in FAHD1 levels with metabolomics data measuring this compound and related metabolite concentrations in the same system could confirm pathway activity and reveal new regulatory links.

Furthermore, Metabolic Flux Analysis (MFA) , particularly using 13C-labeled substrates, is a powerful technique to quantify the rate of metabolic reactions (fluxes) within a cell. Applying MFA to systems where this compound pathways are active would allow researchers to precisely measure the flow of carbon through this pathway relative to other central metabolic routes like glycolysis and the TCA cycle. This would provide a quantitative and dynamic understanding of the pathway's importance under different conditions, guiding efforts in metabolic engineering and identifying potential targets for therapeutic intervention.

Development of Novel Synthetic Routes and Advanced Applications of this compound Derivatives

Beyond its biological roles, this compound and its derivatives are proving to be valuable reagents in synthetic organic chemistry. The dicarbonyl functionality of the this compound scaffold makes it a versatile building block for constructing complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. jove.com

A key derivative, ethyl this compound, is used in cyclocondensation reactions to create substituted pyridine (B92270) and quinoline (B57606) ring systems. These reactions leverage the reactivity of the keto-ester moiety to form new carbon-carbon and carbon-nitrogen bonds.

Notable synthetic applications include:

Quinoline Synthesis: Ethyl sodioacetopyruvate (the sodium salt of ethyl this compound) reacts with isatoic anhydrides in a one-pot reaction to form substituted 4-hydroxy-2-methylquinoline-3-carboxylates. This method provides an efficient route to the quinoline core, a structure found in many biologically active compounds.

Pyridine Synthesis: Heating ethyl β-acetylpyruvate with malonamide (B141969) results in the formation of the imide of 2-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. jove.comwikipedia.org Pyridine derivatives are another critical class of heterocycles with widespread applications. jove.com

Table 2. Synthetic Applications of this compound Derivatives.

The future in this area involves designing novel synthetic routes that exploit the unique reactivity of this compound. This could include developing enantioselective reactions to control stereochemistry or using this compound derivatives in multicomponent reactions to rapidly build molecular complexity. The resulting novel heterocyclic libraries can then be screened for new biological activities, potentially leading to the discovery of next-generation drugs and agrochemicals.

Q & A

Q. What analytical methods are recommended for detecting and quantifying acetylpyruvate in complex biological matrices?

this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays coupled with spectrophotometry. For biological samples (e.g., blood, tissue), ensure proper sample preparation to avoid degradation: stabilize with cold chain protocols (dry ice storage, rapid processing) and use inhibitors like sodium fluoride to halt enzymatic activity . Validation should include spike-recovery experiments and calibration curves in relevant matrices to account for matrix effects.

Q. How is this compound synthesized in laboratory settings, and what purity validation steps are required?

this compound is synthesized via enzymatic oxidation of acetoin or chemical methods like pyruvate acetylation. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess chemical homogeneity (>95% purity). Trace contaminants (e.g., residual solvents) should be quantified via gas chromatography (GC) .

Q. What is the role of this compound in bacterial metabolic pathways, and how can its dynamics be experimentally tracked?